molecular formula C7H7BrClNO B13590753 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol CAS No. 23794-17-4

2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol

Cat. No.: B13590753
CAS No.: 23794-17-4
M. Wt: 236.49 g/mol
InChI Key: YGXJOJWYXZQESD-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, featuring both bromine and chlorine substituents on the ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol typically involves the bromination of 1-(2-chloropyridin-4-yl)ethan-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol is unique due to its specific combination of bromine, chlorine, and hydroxyl functional groupsIts ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

23794-17-4

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-bromo-1-(2-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7BrClNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3,6,11H,4H2

InChI Key

YGXJOJWYXZQESD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(CBr)O)Cl

Origin of Product

United States

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